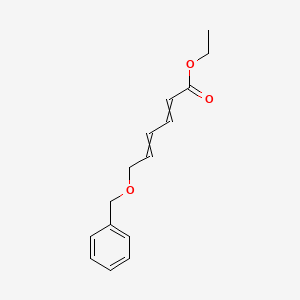
(4R)-4-tert-Butoxy-1-(4-iodo-3-nitrobenzoyl)-L-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R)-4-tert-Butoxy-1-(4-iodo-3-nitrobenzoyl)-L-proline is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structural features, including a tert-butoxy group, an iodo-nitrobenzoyl moiety, and an L-proline backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-tert-Butoxy-1-(4-iodo-3-nitrobenzoyl)-L-proline typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Protection of the proline amino group: This is often achieved using a tert-butoxycarbonyl (Boc) protecting group.
Introduction of the iodo-nitrobenzoyl group: This step involves the acylation of the protected proline with 4-iodo-3-nitrobenzoyl chloride under basic conditions.
Deprotection: The final step involves the removal of the Boc protecting group to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(4R)-4-tert-Butoxy-1-(4-iodo-3-nitrobenzoyl)-L-proline can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines (R-NH2) and thiols (R-SH), often used in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of nitroso or other oxidized derivatives.
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
(4R)-4-tert-Butoxy-1-(4-iodo-3-nitrobenzoyl)-L-proline has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4R)-4-tert-Butoxy-1-(4-iodo-3-nitrobenzoyl)-L-proline involves its interaction with specific molecular targets and pathways. The nitrobenzoyl moiety may interact with enzymes or receptors, leading to modulation of their activity. The proline backbone may facilitate binding to specific proteins, enhancing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
(4R)-4-tert-Butoxy-1-(4-chloro-3-nitrobenzoyl)-L-proline: Similar structure with a chloro group instead of an iodo group.
(4R)-4-tert-Butoxy-1-(4-bromo-3-nitrobenzoyl)-L-proline: Similar structure with a bromo group instead of an iodo group.
(4R)-4-tert-Butoxy-1-(4-fluoro-3-nitrobenzoyl)-L-proline: Similar structure with a fluoro group instead of an iodo group.
Uniqueness
The uniqueness of (4R)-4-tert-Butoxy-1-(4-iodo-3-nitrobenzoyl)-L-proline lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the iodo group may enhance its ability to participate in certain types of chemical reactions, such as nucleophilic substitution.
Properties
CAS No. |
395647-80-0 |
|---|---|
Molecular Formula |
C16H19IN2O6 |
Molecular Weight |
462.24 g/mol |
IUPAC Name |
(2S,4R)-1-(4-iodo-3-nitrobenzoyl)-4-[(2-methylpropan-2-yl)oxy]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C16H19IN2O6/c1-16(2,3)25-10-7-13(15(21)22)18(8-10)14(20)9-4-5-11(17)12(6-9)19(23)24/h4-6,10,13H,7-8H2,1-3H3,(H,21,22)/t10-,13+/m1/s1 |
InChI Key |
KTVASFHHGYEUHV-MFKMUULPSA-N |
Isomeric SMILES |
CC(C)(C)O[C@@H]1C[C@H](N(C1)C(=O)C2=CC(=C(C=C2)I)[N+](=O)[O-])C(=O)O |
Canonical SMILES |
CC(C)(C)OC1CC(N(C1)C(=O)C2=CC(=C(C=C2)I)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Silane, dimethylbis[2-(5-methyl-2-furanyl)-4-phenyl-1H-inden-1-yl]-](/img/structure/B14240518.png)

![Piperazine, 1-[bis(3-fluorophenyl)methyl]-](/img/structure/B14240528.png)
![Silane, [[5-(1,1-dimethylethyl)-2-iodophenyl]ethynyl]tris(1-methylethyl)-](/img/structure/B14240532.png)
![(4-Chloro-3-methoxyphenyl)[(4S)-5-(4-chloro-3-methoxyphenyl)-5-hydroxy-4-(2-phenylethyl)-1,3-oxazolidin-3-yl]methanone](/img/structure/B14240536.png)


![N-[4-[4-(3-Chlorophenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14240548.png)

![4-[2-(4-chlorophenyl)-4-(3-phenoxyphenyl)-1H-imidazol-5-yl]pyridine](/img/structure/B14240553.png)



![1H-Inden-1-one, 2-[2-(dimethylamino)ethyl]-2,3-dihydro-5-methyl-](/img/structure/B14240578.png)
